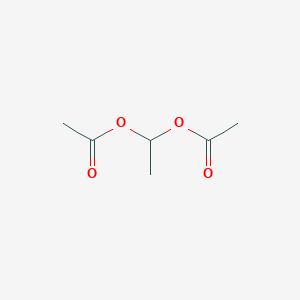

Ethylidene diacetate

カタログ番号 B166149

:

542-10-9

分子量: 146.14 g/mol

InChIキー: ACKALUBLCWJVNB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04740637

Procedure details

Under a nitrogen atmosphere, the reaction mixture from above was decanted into a clean, dry flask, leaving the unreacted magnesium turnings in the first flask. This solution, which contains (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride, was heated to reflux, and 16.5 g (0.55 mole based on formaldehyde) of polyoxymethylene diacetate (avg. mol. wgt. approx. 50,000, available commercially from E.I. du Pont de Nemours & Co., Inc., Wilmington, Delaware under the trade name Delrin 500 acetal homopolymer resin), milled to about 80 mesh, was added with stirring over three hours. Refluxing was continued for four additional hours after which the reaction mixture was allowed to cool and stand overnight. The mixture was then heated to 53° C. and was poured into a mixture of 100 g of ice, 52 g of concentrated hydrochloric acid, and 200 g of a mixture containing 95% n-octane and 5% toluene (wt/wt). This mixture was filtered and the organic phase separated. The organic solvents were distilled off, boiling range 65°-93° C. During a four hour period the solution was cooled with stirring to approximately 5° C. and was then filtered. The filter cake was washed with 100 mL of cold n-octane and air-dried for 0.5 hour. The filter cake was broken up and dried under a vacuum at 55° C. for four hours, yielding 78.9 g of (2-methyl[1,1'-biphenyl]-3-yl)methanol (89.9% purity), a yield of 70.8% of theory.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

100 g

Type

reactant

Reaction Step Three

[Compound]

Name

mixture

Quantity

200 g

Type

reactant

Reaction Step Three

Yield

89.9%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[C:7]([Mg]Cl)=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C[CH:17](OC(C)=O)[O:18]C(C)=O.Cl.CCCCCCCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:7]([CH2:17][OH:18])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=CC=C1[Mg]Cl)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(OC(=O)C)OC(=O)C

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

52 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

mixture

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

53 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring over three hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Under a nitrogen atmosphere, the reaction mixture from above was decanted into a clean,

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving the unreacted magnesium turnings in the first flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stand overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic solvents were distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

During a four hour period the solution was cooled

|

|

Duration

|

4 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring to approximately 5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with 100 mL of cold n-octane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried for 0.5 hour

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under a vacuum at 55° C. for four hours

|

|

Duration

|

4 h

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C=CC=C1CO)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 78.9 g | |

| YIELD: PERCENTYIELD | 89.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |